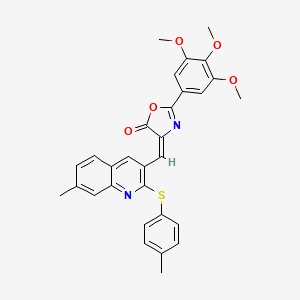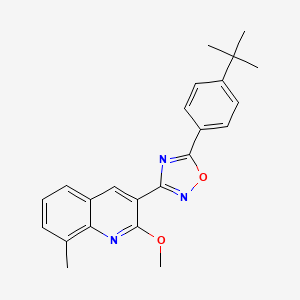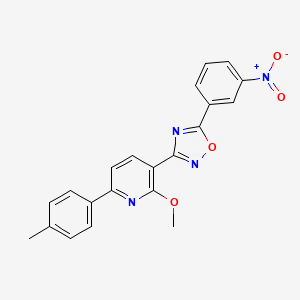
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTP-131 and is a member of the oxadiazole family.
作用機序
MTP-131 exerts its effects through the regulation of mitochondrial function. It has been found to target the mitochondrial electron transport chain and prevent the production of reactive oxygen species (ROS) that can cause damage to mitochondrial DNA and proteins. MTP-131 also enhances the activity of mitochondrial enzymes that are involved in energy production, which can improve cellular metabolism.
Biochemical and Physiological Effects:
MTP-131 has been found to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular metabolism. MTP-131 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTP-131 has been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
実験室実験の利点と制限
One of the major advantages of using MTP-131 in lab experiments is its ability to target mitochondrial function, which is crucial in maintaining cellular homeostasis. MTP-131 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using MTP-131 is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure its safety and efficacy in lab experiments.
将来の方向性
There are several future directions for the research on MTP-131. One area of interest is the development of MTP-131 as a potential therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the investigation of the potential synergistic effects of MTP-131 with other drugs or compounds. Additionally, the development of novel derivatives of MTP-131 with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, MTP-131 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to target mitochondrial function and exhibit antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of MTP-131 involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to form the oxadiazole ring. The final product is obtained by purification through column chromatography.
科学的研究の応用
MTP-131 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. MTP-131 has also been found to have a protective effect against oxidative stress-induced damage to mitochondria, which is crucial in maintaining cellular homeostasis.
特性
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-13-6-8-14(9-7-13)18-11-10-17(21(22-18)28-2)19-23-20(29-24-19)15-4-3-5-16(12-15)25(26)27/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOZGJUVYHZCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(4-methylphenyl)-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

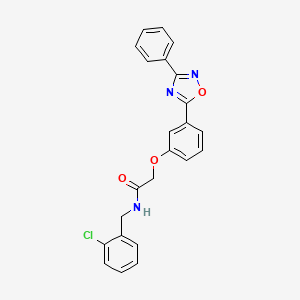
![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)


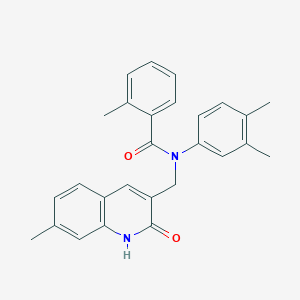

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)
